2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one
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Overview
Description
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is a complex organic compound with a unique structure that includes a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one typically involves multiple steps. One common method includes the reaction of a suitable chromenone precursor with dimethylamine and ethoxy groups under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(dimethylamino)ethanol: Shares the dimethylamino group but lacks the chromenone core.
3-ethoxy-4-hydroxybenzaldehyde: Contains an ethoxy group but has a different core structure.
7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one: Similar core structure but lacks the dimethylamino and ethoxy groups.
Uniqueness
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is unique due to its combination of functional groups and core structure, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(dimethylamino)-3-ethoxy-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-6-18-12-7-10-11(17)8-15(2,3)9-13(10)19-14(12)16(4)5/h7,14H,6,8-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXPQLXZCRKAFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CC(CC2=O)(C)C)OC1N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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